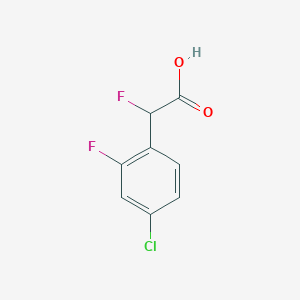
2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid is an organic compound that features both chlorine and fluorine substituents on a phenyl ring, along with a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chloro-2-fluorophenylboronic acid with a fluoroacetic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The fluoroacetic acid moiety may also play a role in its biological activity by interacting with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenylboronic acid: A precursor used in the synthesis of 2-(4-Chloro-2-fluorophenyl)-2-fluoroacetic acid.
2-Fluoro-4-chlorophenylacetic acid: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to the combination of chlorine and fluorine substituents on the phenyl ring, along with the fluoroacetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H5ClF2O2 |
|---|---|
Molecular Weight |
206.57 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
JQVDRKBXJDNYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)

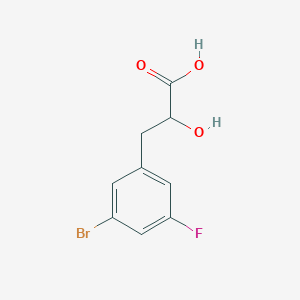
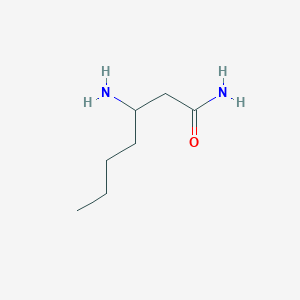
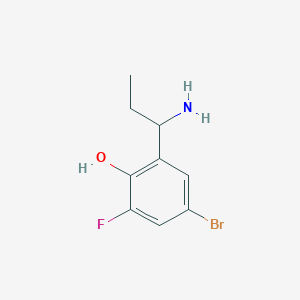
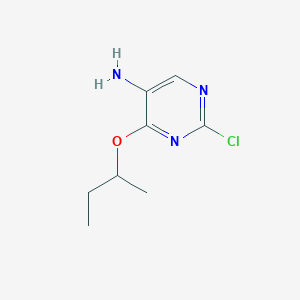
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)

amine](/img/structure/B13300865.png)
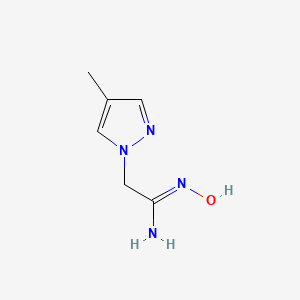
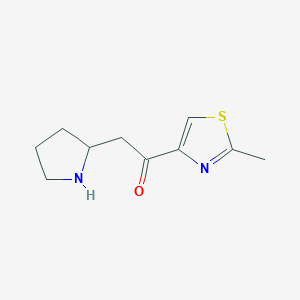
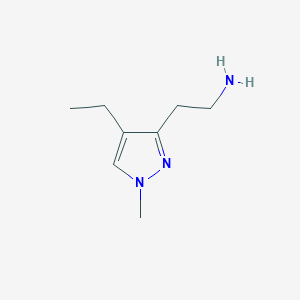
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
